An In-Depth Technical Guide to the Chemical Properties of 3-(5-Methyl-2-furyl)butanal
An In-Depth Technical Guide to the Chemical Properties of 3-(5-Methyl-2-furyl)butanal
Introduction
3-(5-Methyl-2-furyl)butanal, a substituted furan aldehyde, is a molecule of interest in the fields of flavor chemistry and as a potential scaffold in medicinal chemistry. Its characteristic green, fruity, and fatty aroma has led to its use as a flavoring agent in various food products.[1][2] However, for researchers and drug development professionals, the furan moiety presents a unique combination of chemical reactivity and metabolic considerations that warrant a deeper technical understanding.
This guide provides a comprehensive overview of the chemical properties of 3-(5-Methyl-2-furyl)butanal, moving beyond basic data to explore its synthesis, spectroscopic signature, chemical reactivity, and critical toxicological implications. The insights provided herein are intended to support informed decision-making in research and development applications.
Molecular Identity and Physicochemical Properties
A clear definition of the molecule's fundamental properties is the cornerstone of any scientific investigation.
Chemical Structure and Identifiers
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IUPAC Name: 3-(5-methylfuran-2-yl)butanal[3]
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CAS Number: 31704-80-0[1]
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Molecular Formula: C₉H₁₂O₂
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Molecular Weight: 152.19 g/mol [3]
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SMILES: CC1=CC=C(O1)C(C)CC=O[3]
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InChI: InChI=1S/C9H12O2/c1-7(5-6-10)9-4-3-8(2)11-9/h3-4,6-7H,5H2,1-2H3[3]
Physicochemical Data
The physical properties of 3-(5-Methyl-2-furyl)butanal are summarized in the table below. These data are critical for its handling, formulation, and purification.
| Property | Value | Source(s) |
| Physical Form | Colorless liquid | [3] |
| Odor/Flavor Profile | Green, vegetable, fruity with fatty, watermelon, and cucumber nuances | [1][2] |
| Boiling Point | 93-94 °C at 14 mmHg | [1][3] |
| Density | 1.009 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.472 | [1] |
| Solubility | Insoluble in water; Soluble in ethanol and oils | [3] |
| Flash Point | 57.78 °C (136 °F) | [2] |
| LogP (o/w) | ~2.0 (estimated) | [2] |
Synthesis and Spectroscopic Characterization
While 3-(5-Methyl-2-furyl)butanal is commercially available, understanding its synthesis and analytical characterization is fundamental for purity assessment and the development of derivatives.
Proposed Synthesis Pathway
A plausible and efficient synthesis route for 3-(5-Methyl-2-furyl)butanal involves a two-step process starting from 2-methylfuran and crotonaldehyde, an α,β-unsaturated aldehyde. This approach is based on the known reactivity of electron-rich furans towards electrophiles.
Step 1: Friedel-Crafts Alkylation. 2-Methylfuran undergoes a Friedel-Crafts-type alkylation with crotonaldehyde under mild acidic conditions. The reaction proceeds via electrophilic attack at the C5 position of the furan ring, the most nucleophilic site, by the protonated aldehyde.
Step 2: Selective Reduction. The resulting α,β-unsaturated aldehyde is then selectively reduced at the carbon-carbon double bond to yield the target saturated aldehyde. This can be achieved using catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) or through transfer hydrogenation to avoid over-reduction of the aldehyde functionality.
Caption: Proposed two-step synthesis of 3-(5-Methyl-2-furyl)butanal.
Spectroscopic Profile (Theoretical)
Definitive structural elucidation relies on spectroscopic analysis. While detailed experimental spectra are not widely published, a theoretical profile can be predicted based on the known chemical structure.
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.7 - 9.8 | Triplet (t) |
| Furan (H3) | ~6.0 | Doublet (d) |
| Furan (H4) | ~5.9 | Doublet (d) |
| Methine (-CH-) | 3.1 - 3.3 | Sextet |
| Methylene (-CH₂-) | 2.7 - 2.9 | Multiplet |
| Furan Methyl (-CH₃) | ~2.3 | Singlet (s) |
| Butanal Methyl (-CH₃) | 1.2 - 1.4 | Doublet (d) |
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum would complement the proton data, confirming the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 200 - 203 |
| Furan C5 (quaternary) | 150 - 152 |
| Furan C2 (quaternary) | 153 - 155 |
| Furan C3 | 108 - 110 |
| Furan C4 | 105 - 107 |
| Methylene (-CH₂-) | 45 - 48 |
| Methine (-CH-) | 30 - 33 |
| Furan Methyl (-CH₃) | 12 - 14 |
| Butanal Methyl (-CH₃) | 19 - 21 |
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would include cleavage alpha to the aldehyde and furan ring, as well as rearrangements characteristic of furan compounds. A prominent fragment would be expected at m/z = 95, corresponding to the loss of the butanal side chain.
Chemical Reactivity and Stability
The chemical behavior of 3-(5-Methyl-2-furyl)butanal is dictated by the interplay between the furan ring and the aldehyde functional group.
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, it is less aromatic than benzene and can undergo reactions that disrupt its aromaticity, such as Diels-Alder reactions. The ring is sensitive to strong acids, which can lead to polymerization and ring-opening. This acid sensitivity necessitates the use of mild catalysts during synthesis, such as phosphoric acid instead of aluminum chloride for Friedel-Crafts reactions.
Reactivity of the Aldehyde Group
The aldehyde group is a primary site for nucleophilic addition reactions. It can be readily:
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Oxidized to the corresponding carboxylic acid, 3-(5-methyl-2-furyl)butanoic acid.
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Reduced to the primary alcohol, 3-(5-methyl-2-furyl)butan-1-ol.
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Undergo condensation reactions , such as the Knoevenagel or aldol condensations, with suitable nucleophiles.
Stability and Storage
3-(5-Methyl-2-furyl)butanal is reported to be air-sensitive. This is likely due to the propensity of the aldehyde group to oxidize to a carboxylic acid and potential polymerization of the furan ring initiated by oxidative processes. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
Toxicology and Metabolic Fate: A Critical Consideration
For any furan-containing compound intended for applications in drug development, a thorough understanding of its metabolic fate and potential toxicity is paramount. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has expressed toxicological concerns regarding furan-related flavoring agents.[3]
Metabolic Activation Pathway
The primary toxicological concern with furan derivatives stems from their metabolic activation by cytochrome P450 enzymes in the liver.[4][5] This process is believed to proceed via epoxidation of the furan ring, followed by ring-opening to form a highly reactive and cytotoxic cis-2-ene-1,4-dicarbonyl intermediate (in this case, a substituted dialdehyde).[4]
Caption: Metabolic activation pathway of furan derivatives leading to toxicity.
This reactive metabolite can form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, hepatotoxicity, and potentially carcinogenicity.[4][5] While this pathway has been established for furan itself, the influence of substituents on the furan ring on the rate and extent of this activation is an area of active research. The presence of both an electron-donating methyl group and an electron-withdrawing butanal side chain on the furan ring of the title compound likely modulates its metabolic profile.
Analytical Methodologies
Robust analytical methods are required for quality control, stability testing, and quantification in biological matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for analyzing volatile and semi-volatile furan derivatives.
Recommended Analytical Protocol: GC-MS
A standard protocol for the analysis of 3-(5-Methyl-2-furyl)butanal would involve the following:
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Sample Preparation: For liquid samples (e.g., beverages, reaction mixtures), a headspace solid-phase microextraction (HS-SPME) technique is highly effective for extracting and concentrating the analyte. For solid matrices, solvent extraction followed by dilution would be appropriate.
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Gas Chromatography (GC):
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Column: A mid-polarity column, such as a DB-5ms or HP-5MS (5% phenyl-methylpolysiloxane), provides good resolution for furan derivatives.
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Injector: Split/splitless injection is suitable, with the split ratio adjusted based on the sample concentration.
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Oven Program: A temperature gradient starting from a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) will ensure good separation from other volatile components.
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Mass Spectrometry (MS):
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Ionization: Electron Ionization (EI) at 70 eV.
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Detection: Can be performed in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis, monitoring the molecular ion (m/z 152) and key fragment ions.
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Biological Activity Context
While specific biological studies on 3-(5-Methyl-2-furyl)butanal are limited in publicly accessible literature, the furan scaffold is a well-known pharmacophore present in numerous bioactive compounds. Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including:
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Antiviral: Some furan-based compounds inhibit the replication of viruses such as HIV and influenza.
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Antibacterial and Antifungal: The furan ring is a core component of drugs like nitrofurantoin, used to treat bacterial infections.
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Anti-inflammatory: Certain furan derivatives can inhibit enzymes involved in the inflammatory cascade.
The initial report of potential antiviral activity for 3-(5-Methyl-2-furyl)butanal positions it as a molecule that may warrant further investigation. However, any potential therapeutic benefit must be carefully weighed against the toxicological concerns associated with the metabolic activation of the furan ring.
Conclusion
3-(5-Methyl-2-furyl)butanal is a molecule with a dual identity. In the flavor industry, its organoleptic properties are highly valued. For the scientific and drug development community, it represents a substituted furan scaffold with interesting chemical reactivity but significant toxicological liabilities that must be addressed. Its synthesis is achievable through standard organic chemistry reactions, and its analysis is well-suited to GC-MS techniques. The critical takeaway for researchers is the mechanism of metabolic activation, which is a key determinant of the safety profile for any furan-containing development candidate. Future research should focus on quantifying the metabolic stability of this compound and its derivatives to better assess its potential risks and benefits.
References
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The Good Scents Company. (n.d.). 3-(5-methyl-2-furyl) butanal. Retrieved from [Link]
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PubChem. (n.d.). 3-(5-Methyl-2-furyl)butanal. National Center for Biotechnology Information. Retrieved from [Link]
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Zhou, Y., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 427-438. Retrieved from [Link]
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Ravindranath, V., & Boyd, M. R. (1985). Toxicity mediated by reactive metabolites of furans. Environmental Health Perspectives, 64, 137-145. Retrieved from [Link]
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